6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
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Overview
Description
6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. It has a molecular formula of C9H8N2O and a molecular weight of 160.18 g/mol
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
Similar compounds have been shown to undergo a two-step process losing two-electrons and two-protons by absorption control with radical intermediates . This suggests that this compound may interact with its targets through a similar mechanism.
Pharmacokinetics
Its degree of lipophilicity, which reflects the compound’s affinity for a lipid environment, suggests that it may diffuse easily into cells . This could potentially impact its bioavailability.
Action Environment
It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of heterocyclic amides. One common method is the acylation of aminoazines followed by cyclization. For instance, N-(2-Pyridyl)but-2-ynamide can be cyclized to form the desired pyridopyrimidine structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of pyridopyrimidine derivatives.
Scientific Research Applications
6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antibacterial, antiviral, and antifungal agent. It is also studied for its potential use in cancer therapy due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrimidine metabolism and signaling.
Comparison with Similar Compounds
6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one can be compared with other pyridopyrimidine derivatives, such as:
- 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
- 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
- Pyrido[1,2-a]pyrimidinium salts
These compounds share a similar core structure but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific methyl substitution at the 6-position, which can affect its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
6-methylpyrido[1,2-a]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOALIRSDLWJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=O)C=CN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617819 |
Source
|
Record name | 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16075-68-6 |
Source
|
Record name | 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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